molecular formula C20H23N5O2 B11248830 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B11248830
M. Wt: 365.4 g/mol
InChI Key: UWLBCTNPQXAVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound featuring a pyrazole and pyrimidine moiety

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H23N5O2/c1-5-16-11-19(27)24(20(21-16)25-15(4)10-14(3)23-25)12-18(26)22-17-9-7-6-8-13(17)2/h6-11H,5,12H2,1-4H3,(H,22,26)

InChI Key

UWLBCTNPQXAVDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the reaction of 3,5-dimethylpyrazole with appropriate aldehydes or ketones. This is followed by the formation of the pyrimidine ring via cyclization reactions involving ethyl acetoacetate and urea under acidic or basic conditions. The final step involves the coupling of the pyrimidine derivative with 2-methylphenyl acetamide under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The pyrazole and pyrimidine moieties can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE is unique due to its combined pyrazole and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in research and industrial applications.

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